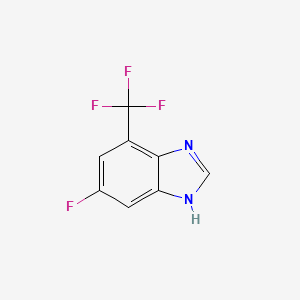

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl and fluoride groups . It has a molecular weight of 245.18 .

Synthesis Analysis

While specific synthesis methods for “6-fluoro-4-(trifluoromethyl)-1H-benzimidazole” were not found, similar compounds such as “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” are used as intermediates in the synthesis of antitubercular and antiplasmodial agents .Molecular Structure Analysis

The molecular structure of “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is represented by the formula C11H7F4NO .Physical And Chemical Properties Analysis

The compound “6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” has a predicted boiling point of 301.8±52.0 °C and a predicted density of 1.614±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole has been widely used in scientific research applications. It has been used as a ligand in coordination chemistry, and as a catalyst in organic synthesis. It has also been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. In addition, this compound has been used as a fluorescent probe in the study of biomolecules, and as a fluorescent label in the study of proteins.

Mechanism of Action

Target of Action

The primary targets of 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole are currently unknown. This compound is structurally similar to other fluorinated compounds, which are known to interact with various enzymes and receptors . .

Mode of Action

Fluorinated compounds often exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Fluorinated compounds are known to affect various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, influencing processes such as signal transduction, enzyme activity, and gene expression.

Result of Action

The molecular and cellular effects of this compound are not well documented. The effects would depend on the compound’s specific targets and mode of action. Given the compound’s structural similarity to other fluorinated compounds, it may have potential biological activity .

Advantages and Limitations for Lab Experiments

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is a relatively stable compound, making it suitable for use in various lab experiments. Another advantage is that it is soluble in organic solvents, making it easy to handle and use in experiments. One limitation of this compound is that it is not very soluble in water, making it unsuitable for use in aqueous solutions. Another limitation is that it is relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

There are several potential future directions for 6-fluoro-4-(trifluoromethyl)-1H-benzimidazole research. One potential direction is the development of new methods for the synthesis of this compound. Another potential direction is the development of new applications for this compound, such as in the study of proteins and DNA. Another potential direction is the development of new fluorescent probes based on this compound for use in the study of biomolecules. Finally, another potential direction is the development of new ligands based on this compound for use in coordination chemistry.

Synthesis Methods

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole can be synthesized using several different methods. The most common synthesis route is the reaction of 4-bromo-2-fluorobenzotrifluoride with 2-aminobenzimidazole in the presence of potassium carbonate. This reaction yields this compound after purification. Other methods of synthesis include a reaction of 4-bromo-2-fluorobenzotrifluoride with 2-aminobenzimidazole in the presence of sodium hydrogen carbonate, and the reaction of 4-bromo-2-fluorobenzotrifluoride with 2-amino-1H-benzimidazole in the presence of sodium carbonate.

properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYYQHNNTLLAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![(Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2910339.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)

![methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2910343.png)

![(E)-N-[[3-(2-Chlorophenoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2910344.png)